1-Hydroxy-1,2-benziodoxol-3-one 1-oxide pyridinium complex; min. 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

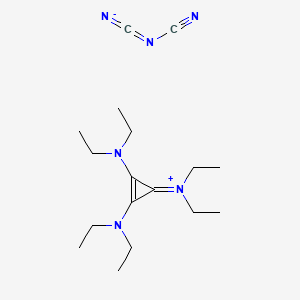

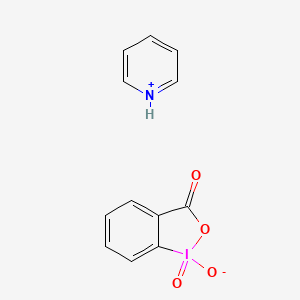

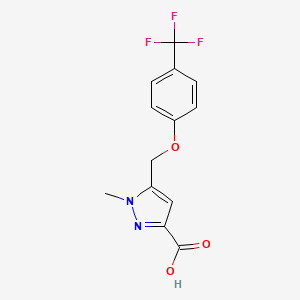

The compound “1-Hydroxy-1,2-benziodoxol-3-one 1-oxide pyridinium complex” is also known by the synonyms IBX pyridine complex, PIBX, and Pyridinium o-iodoxybenzoate . It has an empirical formula of C12H10INO4 and a molecular weight of 359.12 . This compound is used as an oxidant for synthesis .

Synthesis Analysis

The synthesis of 1-Hydroxy-1,2-benziodoxol-3-one 1-oxide pyridinium complex involves the oxidation of o-iodobenzoic acid with potassium bromate . The product can form either a microcrystalline powder, a macrocrystalline material, or a mixture of both forms .

Molecular Structure Analysis

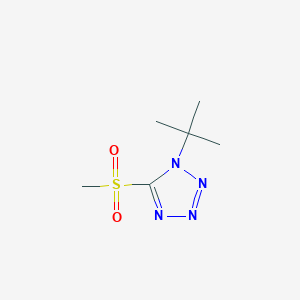

The molecular structure of the compound can be represented by the SMILES string O=C(O1)C2=CC=CC=C2I1([O-])=O.C3=CC=[NH+]=C3 .

Physical and Chemical Properties Analysis

科学的研究の応用

Heterocyclic Compound Chemistry and Applications

Heterocyclic Compound Variability and Complexes : Heterocyclic compounds, including those similar in structure or functionality to the queried compound, are pivotal in various branches of chemistry due to their diverse properties and applications. Research highlights include their role in the formation of complex compounds with significant spectroscopic, magnetic, and biological activities. These properties suggest areas where the queried complex might find applications, such as in material science or as part of bioactive molecules (Boča, Jameson, & Linert, 2011).

Metal Complexes and Redox Properties : Studies on vanadate complexes with hydroxypyridinone derivatives demonstrate intricate interactions leading to novel redox properties. These findings underline the potential of heterocyclic compounds in redox chemistry and their use in developing new materials or catalysts for environmental applications (Jakusch et al., 2014).

Biological and Electrochemical Activity : The interaction of metals with heterocyclic compounds can significantly influence their electronic systems, impacting their reactivity and stability. This research area opens up possibilities for the queried complex in catalysis and as part of sensors or other electronic devices (Lewandowski, Kalinowska, & Lewandowska, 2005).

Advanced Oxidation Processes : Heterocyclic compounds, including N-oxides, play a crucial role in advanced oxidation processes for water treatment and environmental remediation. Their unique physicochemical properties facilitate the degradation of pollutants, suggesting potential environmental applications for similar complexes (Lee, von Gunten, & Kim, 2020).

将来の方向性

作用機序

Target of Action

Pyridinium o-iodoxybenzoate, also known as 1-oxido-1-oxo-1lambda5,2-benziodoxol-3-one;pyridin-1-ium or 1-Hydroxy-1,2-benziodoxol-3-one 1-oxide pyridinium complex, primarily targets acetylcholinesterase (AChE) . AChE is an essential enzyme that plays a crucial role in neurotransmission .

Mode of Action

The compound acts by reactivating AChE that has been inhibited by organophosphorus agents . Organophosphorus compounds first phosphorylate the serine hydroxyl group at the active site of AChE, leading to the inactivation of this essential enzyme .

Biochemical Pathways

The inhibition of AChE results in the accumulation of acetylcholine at cholinergic receptor sites. This leads to continuous stimulation of cholinergic fibers throughout the central and peripheral nervous systems . The reactivation of AChE by Pyridinium o-iodoxybenzoate helps to restore normal neurotransmission by reducing the excess acetylcholine .

Result of Action

The primary result of Pyridinium o-iodoxybenzoate’s action is the reactivation of AChE, leading to the restoration of normal neurotransmission . This can alleviate the symptoms of poisoning with organophosphorus compounds, which include respiratory failure resulting from paralysis of the diaphragm and intercostal muscles, depression of the brain respiratory center, bronchospasm, and excessive bronchial secretions .

生化学分析

Biochemical Properties

The role of Pyridinium o-iodoxybenzoate in biochemical reactions is significant. It is known for its synthetic routes, reactivity, and importance as pyridinium ionic liquids . It interacts with various enzymes, proteins, and other biomolecules, contributing to its wide range of applications .

Cellular Effects

The effects of Pyridinium o-iodoxybenzoate on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Pyridinium o-iodoxybenzoate is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

1-oxido-1-oxo-1λ5,2-benziodoxol-3-one;pyridin-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO4.C5H5N/c9-7-5-3-1-2-4-6(5)8(10,11)12-7;1-2-4-6-5-3-1/h1-4H,(H,10,11);1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZNBOGIALICGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[NH+]C=C1.C1=CC=C2C(=C1)C(=O)OI2(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380548-11-7 |

Source

|

| Record name | 1380548-11-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)

![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)

![t-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)

![1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]](/img/structure/B6315966.png)

![[RockPhos Palladacycle], min. 98%](/img/structure/B6316010.png)

![{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C](/img/structure/B6316011.png)